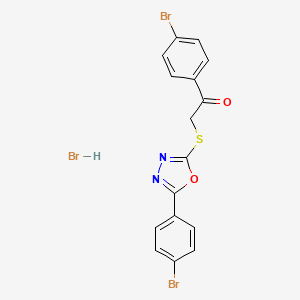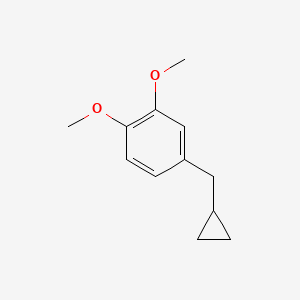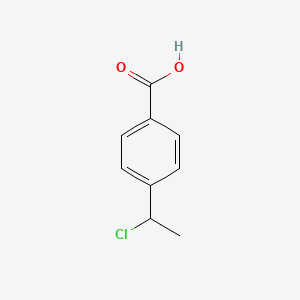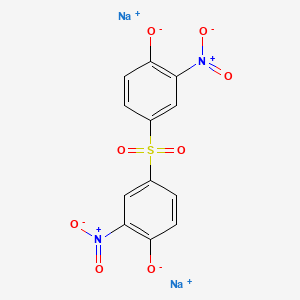![molecular formula C20H23F2N3O3 B3268397 Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate CAS No. 479070-20-7](/img/structure/B3268397.png)
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
描述
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate is a fluorinated quinolone compound known for its significant antimicrobial activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate generally involves multiple steps:
Formation of the Quinolone Core: : The initial step usually involves the formation of the quinolone core through a cyclization reaction.
Introduction of Fluorine Atoms: : Fluorine atoms are introduced at the 6th and 8th positions via electrophilic fluorination reactions.
Substitution with Cyclopropyl and Piperazinyl Groups: : Substituents, such as the cyclopropyl group at the 1st position and the 3-methylpiperazin-1-yl group at the 7th position, are introduced via nucleophilic substitution or amination reactions.
Esterification: : Finally, the esterification process yields the ethyl carboxylate derivative.
Industrial Production Methods: Industrial production often follows optimized routes to maximize yield and purity. This typically involves:
Utilizing high-pressure and high-temperature reactors.
Employing continuous flow synthesis to improve reaction rates and scalability.
Implementing rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate undergoes several key reactions:
Oxidation: : It can be oxidized under specific conditions to form various oxidative products.
Reduction: : Reduction reactions can modify its functional groups, often facilitated by catalysts like palladium.
Substitution: : Electrophilic and nucleophilic substitution reactions allow modification at various positions on the quinolone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: : Reagents like halogenating agents and alkylating agents are involved.
Major Products Formed
Major products from these reactions often include different functional derivatives of the original quinolone, which may possess varying biological activities and properties.
科学研究应用
Chemistry
Synthetic Chemistry: : Used as a building block for creating novel quinolone derivatives.
Medicinal Chemistry: : Explored for its potential in designing new antimicrobial agents.
Biology
Microbiology: : Studied for its efficacy against various bacterial strains.
Biochemistry: : Investigated for its interaction with bacterial enzymes and DNA.
Medicine
Antibiotics: : Potential candidate for developing new antibiotics targeting resistant bacterial strains.
Cancer Research: : Explored for its potential cytotoxic effects on certain cancer cells.
Industry
Pharmaceutical Manufacturing: : Used in the synthesis of advanced pharmaceuticals.
Biotechnology: : Employed in the development of diagnostic tools and assays.
作用机制
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair, and their inhibition results in bacterial cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: : Another fluoroquinolone with similar antibacterial activity.
Levofloxacin: : A broad-spectrum antibiotic with a similar quinolone core.
Moxifloxacin: : Known for its enhanced activity against certain resistant bacterial strains.
Uniqueness
Structural Variations: : Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate features unique substitutions that may enhance its activity or specificity.
: Its distinct structure may provide advantages in overcoming resistance mechanisms that affect other quinolones.
Conclusion
This compound stands out as a compound of interest due to its robust synthetic routes, versatile reactivity, and significant applications in scientific research and medicine. Its unique structure and mechanism of action contribute to its potential as a valuable tool in various fields.
属性
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIKBVCDQFOAS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@@H](C3)C)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B3268316.png)
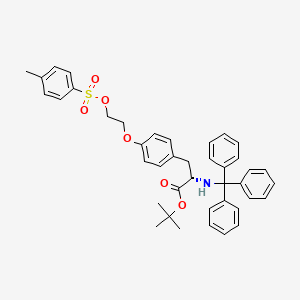
![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)
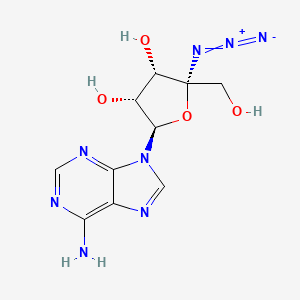
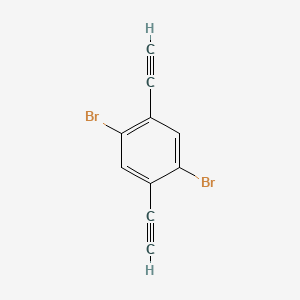
![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)
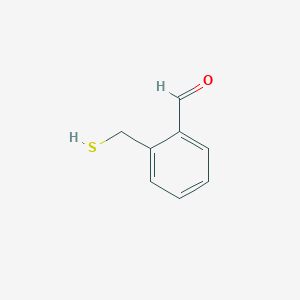
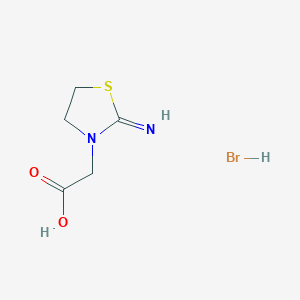
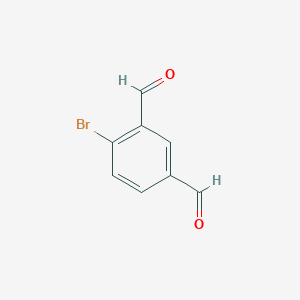
![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
